N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzamide
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Description
Synthesis Analysis
The synthesis of various benzamide derivatives, including those with oxadiazole moieties, has been extensively studied. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These derivatives were then oxidized using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives, which upon coordination with copper(II) ions, formed stable complexes with significant cytotoxicity against certain cancer cell lines . Similarly, a series of N-(Pyridin-3-yl)benzamides were synthesized and evaluated as selective inhibitors of human aldosterone synthase (CYP11B2), showcasing the potential for therapeutic applications . Other synthetic approaches include the reduction of corresponding substituted N-(benzoylimino) derivatives to produce substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides with anti-inflammatory and anti-cancer properties .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques and X-ray single-crystal diffraction. For example, the crystal structures of the synthesized N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their complexes were determined, revealing the positions of atoms, bond lengths, bond angles, and dihedral angles. The coordination of two large monodentate ligands and two chloride anions to the copper(II) ion resulted in a stable planar geometry around the central ion . In another study, the molecular structure of a pyrazolo[3,4-b]pyridine system was analyzed, showing that all atoms, except for two adjacent C atoms, lie in one plane, which is significant for the compound's intermolecular interactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzamide derivatives often include cyclization, oxidation, and coordination with metal ions. For instance, the oxidation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives led to cyclization and the formation of thiadiazolo[2,3-a]pyridine derivatives . The synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides involved a one-pot ring conversion reaction, demonstrating the versatility of these synthetic methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are closely related to their molecular structures. The synthesized compounds often exhibit significant cytotoxicity against various cancer cell lines, as seen in the case of the copper(II) complexes of thiadiazolo[2,3-a]pyridine derivatives . The selective inhibition of human aldosterone synthase by N-(Pyridin-3-yl)benzamides indicates their potential as selective therapeutic agents . Furthermore, the introduction of fluorine atoms and sulfonamide groups, as seen in the synthesis of a potential PET agent for imaging B-Raf(V600E) in cancers, can significantly alter the compounds' properties and enhance their suitability for biomedical applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-13-21-19(26-23-13)16-8-5-10-20-17(16)24-11-9-15(12-24)22-18(25)14-6-3-2-4-7-14/h2-8,10,15H,9,11-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUWWHXSJRELQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(C3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzamide |
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